Methyl 2-[(4-nitrobenzyl)oxy]benzoate
Description
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H13NO5. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a 4-nitrobenzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)13-4-2-3-5-14(13)21-10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPPMQMPLOYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(4-nitrobenzyl)oxy]benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with 4-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-[(4-aminobenzyl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 2-[(4-nitrobenzyl)oxy]benzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where it undergoes enzymatic conversion to release the active drug. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors. The ester bond can be hydrolyzed to release the active carboxylic acid, which can exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-nitrobenzyl)oxy]benzoate
- Methyl 4-[(cyanomethoxy)benzoate
- Methyl 4-[(4-bromophenoxy)benzoate
Uniqueness
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. The presence of the nitro group at the para position enhances its reactivity in reduction and substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is an aromatic ester that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a nitro group, exhibits potential as a prodrug and has implications in various therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The chemical formula of this compound is C₁₅H₁₃N₁O₅. Its structure includes:
- A benzoate core
- A 4-nitrobenzyl ether , which contributes to its unique chemical properties and biological activities.
The nitro group enhances the compound's reactivity, allowing it to participate in electron transfer processes, which are crucial for its biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Bioreductive Activation : The nitro group can undergo reduction to an amino group, which may interact with enzymes or receptors, influencing therapeutic outcomes. This property is particularly useful in targeted therapies where compounds are activated in specific biological environments, such as hypoxic tumor tissues .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
| Salmonella typhi | 13.40 - 137.43 |
These results indicate a broad spectrum of activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Case Studies and Research Findings
Research studies have explored the interactions of this compound with various biological targets:
- Targeted Cancer Therapy : Studies have indicated that compounds with similar structures exhibit selective toxicity towards hypoxic cells, making this compound a candidate for cancer treatment strategies targeting tumor hypoxia .
- Fluorescent Probes : The compound's nitro group has been utilized in developing fluorescent probes for imaging hypoxic tumors, enhancing its application in biomedical imaging .
- Enzymatic Interactions : Investigations into the binding affinity of this compound with different enzymes suggest significant pharmacological effects, indicating that it may serve as a lead compound for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
